Momelotinib Mesylate: A Dual Inhibitor of JAK1/2 and ACVR1 for the Treatment of Myelofibrosis
Momelotinib Mesylate: A Dual Inhibitor of JAK1/2 and ACVR1 for the Treatment of Myelofibrosis
Abstract
Momelotinib is a potent, orally bioavailable small-molecule inhibitor with a unique dual mechanism of action that targets both Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor type 1 (ACVR1/ALK2).[1][2][3] This dual activity allows momelotinib to address the key manifestations of myelofibrosis (MF)—a chronic myeloproliferative neoplasm—by not only reducing splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition but also ameliorating disease-related anemia by inhibiting ACVR1.[3][4] The inhibition of ACVR1 reduces the production of the iron-regulatory hormone hepcidin, thereby increasing iron availability for erythropoiesis.[5][6][7] This technical guide provides an in-depth overview of momelotinib's mechanism of action, supported by quantitative pharmacological data, key clinical trial results, and detailed experimental protocols relevant to its characterization.
Introduction
Myelofibrosis (MF) is characterized by bone marrow fibrosis, an enlarged spleen (splenomegaly), debilitating constitutional symptoms, and progressive anemia.[3] The underlying pathology of MF involves the dysregulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is constitutively active in MF patients, irrespective of the presence of a JAK2 V617F mutation.[1][8] This hyperactivity drives the production of inflammatory cytokines and growth factors that contribute to myeloproliferation, fibrosis, and systemic symptoms.[1][4]
While first-generation JAK inhibitors effectively reduce spleen size and symptom burden, they can often exacerbate the anemia that is a cardinal feature of MF.[3][7] Momelotinib is a novel inhibitor that overcomes this limitation through a distinct, secondary mechanism that directly addresses anemia.[1][3]
Core Mechanism of Action
Momelotinib functions as an ATP-competitive inhibitor, exerting its therapeutic effects through the simultaneous modulation of two distinct signaling pathways.[4][8]
Inhibition of the JAK-STAT Pathway
Momelotinib potently inhibits JAK1 and JAK2, key mediators in the signaling of numerous cytokines and growth factors essential for hematopoiesis and immune function.[8][9] In MF, the hyperactive JAK-STAT pathway leads to the phosphorylation and activation of STAT proteins (Signal Transducer and Activator of Transcription), which then translocate to the nucleus to drive the expression of genes involved in cell proliferation and inflammation.[4] By blocking the ATP-binding site of JAK1 and JAK2, momelotinib prevents the phosphorylation cascade, thereby downregulating the production of inflammatory cytokines.[4][10] This action is central to its efficacy in reducing splenomegaly and alleviating the constitutional symptoms associated with MF.[4]
Inhibition of the ACVR1 Pathway and Amelioration of Anemia
A distinguishing feature of momelotinib is its ability to inhibit ACVR1 (also known as ALK2), a key regulator of iron homeostasis.[1][9] In chronic inflammatory states like MF, elevated levels of cytokines (e.g., IL-6) and bone morphogenetic proteins (BMPs) stimulate ACVR1 signaling in the liver.[4] This leads to the phosphorylation of SMAD proteins, which in turn upregulate the transcription of hepcidin, the master regulator of iron metabolism.[4][7]
Hepcidin reduces circulating iron by binding to the iron exporter protein ferroportin on the surface of enterocytes and macrophages, causing its internalization and degradation.[5][6] This traps iron within cells, restricting its availability for the production of red blood cells (erythropoiesis) and leading to "anemia of inflammation."
Momelotinib directly inhibits ACVR1, thereby blocking SMAD phosphorylation and suppressing hepcidin production.[5][6][11] This restores ferroportin function, increases iron mobilization from stores, and enhances iron availability for erythropoiesis, leading to an improvement in hemoglobin levels and a reduction in transfusion dependence for many patients.[1][5] This effect is not observed with other JAK1/2 inhibitors like ruxolitinib.[6][12]
In Vitro Pharmacology
Momelotinib and its major active metabolite, M21, demonstrate potent inhibitory activity against JAK family kinases and ACVR1.[8][9][13]
Kinase and Cellular Inhibitory Activity
The inhibitory concentrations (IC50) of momelotinib have been characterized in various biochemical and cell-based assays.
| Target / Cell Line | IC50 (nM) | Assay Type | Reference |
| JAK1 | 11 | Biochemical | [4][8][12] |
| JAK2 | 18 | Biochemical | [4][8][12] |
| JAK2 (alternate) | 1.4 | Biochemical | [10] |
| JAK3 | 155 | Biochemical | [4][8][12] |
| TYK2 | 17 | Biochemical | [4][8][12] |
| ACVR1/ALK2 | Potent Inhibitor | Biochemical | [1][13] |
| Ba/F3-JAK2V617F | 1,500 | Cell-based | [12] |
| HEL (JAK2V617F) | 1,500 | Cell-based | [12] |
| Ba/F3-MPLW515L | 200 | Cell-based | [12] |
| STAT5 Phosphorylation (HEL cells) | 400 | Cell-based | [12] |
Pharmacokinetics and Metabolism
Momelotinib is rapidly absorbed after oral administration and is primarily metabolized by multiple cytochrome P450 enzymes.[8][13]
ADME Properties
The pharmacokinetic profile of momelotinib has been established in clinical studies. Its major circulating metabolite, M21, is also pharmacologically active, contributing significantly to the overall therapeutic effect.[3][13]
| Parameter | Value | Unit | Reference |
| Bioavailability | ~97% | % | [8][13] |
| Time to Peak Concentration (Tmax) | ~2 | hours | [2][8] |
| Steady-State Cmax | 479 | ng/mL | [3][8][14] |
| Steady-State AUC | 3,288 | ng·h/mL | [3][8][14] |
| Plasma Protein Binding | ~91% | % | [8] |
| Apparent Volume of Distribution (Vd/F) | 984 | L | [8] |
| Terminal Half-life (t1/2) | 4-8 | hours | [2][14] |
| Metabolism | CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), CYP1A2 (9%) | % contribution | [2][8] |
| Active Metabolite | M21 (~40% activity of parent) | [2][3][13] | |
| Excretion | ~69% in feces, ~28% in urine | % of dose | [2] |
| Food Effect | Not clinically significant | [2][8] |
Clinical Efficacy
The clinical benefits of momelotinib have been demonstrated in several Phase 3 clinical trials, including MOMENTUM for JAK inhibitor-experienced patients and SIMPLIFY-1 for JAK inhibitor-naïve patients.
MOMENTUM Trial (JAKi-Experienced)
The MOMENTUM study was a randomized trial of momelotinib versus danazol in anemic and symptomatic MF patients previously treated with a JAK inhibitor.[15][16]
| Endpoint (at Week 24) | Momelotinib (n=130) | Danazol (n=65) | p-value | Reference |
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 25% | 9% | 0.0095 | [16] |
| Transfusion Independence (TI) Rate | 31% | 20% | 0.0064 (non-inferiority) | [15][16] |
| Splenic Response Rate (SRR) (≥35% reduction) | 23% | 3% | 0.0006 | [16] |
| Zero Transfusions Since Baseline | 35% | 17% | 0.0107 | [15] |
SIMPLIFY-1 Trial (JAKi-Naïve)
The SIMPLIFY-1 study was a randomized trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve MF patients.[17]
| Endpoint (at Week 24) | Momelotinib (n=215) | Ruxolitinib (n=217) | p-value | Reference |
| Splenic Response Rate (SRR) (≥35% reduction) | 26.5% | 29% | 0.011 (non-inferior) | [17] |
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 28.4% | 42.2% | 0.98 (non-inferiority not met) | [17] |
| Transfusion Independence Rate | 66.5% | 49.3% | <0.001 | [17] |
| Transfusion Dependence Rate | 30.2% | 40.1% | 0.019 | [17] |
Key Experimental Methodologies
The characterization of a dual-mechanism inhibitor like momelotinib involves a suite of specific biochemical and cell-based assays.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of momelotinib required to inhibit 50% of the activity of a target kinase (e.g., JAK2, ACVR1).
Materials:
-
Recombinant human kinase (e.g., JAK2).
-
Kinase-specific peptide substrate.
-
Adenosine-5'-triphosphate (ATP), often [γ-³²P]ATP or [γ-³³P]ATP.
-
Momelotinib stock solution (in DMSO).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well filter plates or phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of momelotinib in kinase buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the diluted momelotinib.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or high concentration of a known inhibitor).
Data Analysis:
-
Convert radioactive counts to percent inhibition relative to controls.
-
Plot percent inhibition versus the logarithm of momelotinib concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol: Cell-Based Proliferation Assay
Objective: To assess the effect of momelotinib on the proliferation of a cytokine-dependent or constitutively active cell line (e.g., HEL, Ba/F3-JAK2V617F).
Materials:
-
Target cell line (e.g., HEL cells).
-
Complete cell culture medium.
-
Momelotinib stock solution (in DMSO).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed cells at a predetermined density into a 96-well plate and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of momelotinib in culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of momelotinib. Include a vehicle control (DMSO).
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 1-2 hours) to allow for signal development.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
Data Analysis:
-
Normalize the signal to the vehicle control to determine the percent viability or proliferation.
-
Plot percent viability versus the logarithm of momelotinib concentration and calculate the GI50/IC50 value using a non-linear regression model.
Protocol: Cellular Hepcidin Regulation Assay
Objective: To determine if momelotinib can inhibit BMP/cytokine-induced hepcidin expression in liver cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
-
Cell culture medium.
-
Recombinant human BMP6 or IL-6.
-
Momelotinib stock solution (in DMSO).
-
Reagents for RNA extraction and qRT-PCR (for mRNA analysis) or ELISA kit (for protein analysis).
Procedure:
-
Plate cells in a suitable format (e.g., 12-well plates) and grow to confluence.
-
Pre-treat the cells with various concentrations of momelotinib for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of BMP6 or IL-6 to induce hepcidin expression. Maintain a non-stimulated control and a stimulated vehicle control.
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
For mRNA analysis: Lyse the cells, extract total RNA, and perform qRT-PCR for the hepcidin gene (HAMP) and a housekeeping gene for normalization.
-
For protein analysis: Collect the cell culture supernatant and measure secreted hepcidin protein levels using a commercially available ELISA kit.
Data Analysis:
-
Calculate the relative expression of HAMP mRNA or the concentration of hepcidin protein.
-
Determine the ability of momelotinib to reduce the BMP6/IL-6-induced hepcidin expression and calculate an IC50 value if applicable.
Conclusion
Momelotinib mesylate possesses a unique and clinically significant dual mechanism of action. By inhibiting the hyperactive JAK1/JAK2 pathway, it effectively addresses the proliferative and inflammatory drivers of myelofibrosis, leading to reductions in splenomegaly and symptom burden.[4][14] Concurrently, its novel inhibition of ACVR1 directly counteracts the anemia of inflammation by suppressing hepcidin and improving iron availability for erythropoiesis.[3][5] This dual activity positions momelotinib as a differentiated therapeutic agent capable of providing comprehensive disease management for myelofibrosis patients, particularly those with anemia.[1][3]
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. droracle.ai [droracle.ai]
- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. | Semantic Scholar [semanticscholar.org]
- 7. patientpower.info [patientpower.info]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ojjaarahcp.com [ojjaarahcp.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Momelotinib inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 13. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. us.gsk.com [us.gsk.com]
- 16. ascopubs.org [ascopubs.org]
- 17. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
